3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one

Biosynthetic Pathway Intermediate Isopiperitenone Delta-Isomerase Monoterpene Metabolism

3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one, commonly designated isopiperitenone, is a chiral p-menthane monoterpenoid ketone (C10H14O, MW 150.22) belonging to the cyclohexenone class. It is a naturally occurring branch-point intermediate in the menthol biosynthetic pathway of Mentha species.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
Cat. No. B12975093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=CCC(C(=O)C1)C(=C)C
InChIInChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4,9H,1,5-6H2,2-3H3
InChIKeyJBVPKJLQZCENCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one (Isopiperitenone) – Procurement-Grade Identification and Class Baseline


3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one, commonly designated isopiperitenone, is a chiral p-menthane monoterpenoid ketone (C10H14O, MW 150.22) belonging to the cyclohexenone class [1]. It is a naturally occurring branch-point intermediate in the menthol biosynthetic pathway of Mentha species [2]. Unlike many in-class monoterpenes that serve primarily as fragrance components, this compound occupies a defined, enzyme-specific role in secondary metabolism and exhibits quantifiable semiochemical activity as a dual-function alarm and female sex pheromone in astigmatid mites [3]. These characteristics establish a differentiated baseline for scientific procurement when pathway-specific intermediates or stereochemically defined pheromone candidates are required.

Menthol pathway intermediate: Defined substrate for isopiperitenone Δ-isomerase and reductase in biosynthetic studies.
Chiral semiochemical probe: S-(+)-enantiomer functions as dual alarm and sex pheromone in acarid mite models.
Monoterpenoid scaffold: Cyclohexenone core supports enzyme target-engagement and medicinal chemistry exploration.

Why Generic In-Class Substitution of 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one Compromises Reproducibility


Isopiperitenone cannot be generically substituted by structurally adjacent p-menthane monoterpenoids such as piperitenone, piperitone, or carvone without altering experimental outcomes. Its exocyclic isopropenyl group and 2-cyclohexen-1-one core make it the obligate substrate for isopiperitenone Δ-isomerase (EC 5.3.3.11), a fact underscored by the observation that its immediate isomerization product, piperitenone, is an inert shunt metabolite rather than a competent intermediate in peppermint leaf discs [1]. Furthermore, its biological activity as a dual-function alarm and sex pheromone is stereospecific; the S-(+)-enantiomer elicits maximum male attraction at a quantified dose of 0.1 female equivalent, while the R-(−)-antipode is not detectable in the natural source [2]. These functional and stereochemical constraints render simple in-class substitution untenable for mechanistic enzymology, semiochemical, or synthetic biology applications.

Analog
Piperitenone may not substitute
Reported as a metabolic dead-end in peppermint leaf discs; it fails to label menthol pathway intermediates, unlike isopiperitenone.
Enantiomer
R-(−)-antipode may not reproduce activity
Pheromone response is stereospecific; the unnatural enantiomer required a ~26-fold higher dose in behavioral assays and was not detected in natural extracts.
Structural analog
Carvone and piperitone not interchangeable
Isopiperitenone reductase exhibits strict substrate specificity; carvone and piperitone are not accepted, altering pathway flux in reconstitution systems.

Head-to-Head Quantitative Differentiation of 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one Against Key In-Class Analogs


Enzymatic Substrate Specificity: Isopiperitenone vs. Piperitenone in Mentha piperita Leaf Disc Assays

When incubated with peppermint (Mentha piperita) leaf discs, (−)-[3H]isopiperitenone was efficiently incorporated into (+)-pulegone, (−)-menthone, and (+)-isomenthone. In stark contrast, under identical incubation conditions, [3H]piperitenone—the immediate isomerization product of isopiperitenone—gave rise exclusively to the inert metabolite (+)-piperitone and failed to label any downstream pathway intermediates [1]. This demonstrates that isopiperitenone is the genuine biosynthetic intermediate, whereas piperitenone represents a metabolic dead-end in this system.

Substrate specificity
Head-to-head
Isopiperitenone incorporates into pulegone/menthone; piperitenone yields only inert piperitone.
Reported categorical difference: productive intermediate vs. metabolic dead-end in peppermint leaf disc assays.
Radiolabeled [³H] substrates; identical incubation conditions.
Biosynthetic Pathway Intermediate Isopiperitenone Delta-Isomerase Monoterpene Metabolism

Semiochemical Potency: S-(+)-Isopiperitenone Dose-Dependent Attraction vs. R-(−)-Antipode in Tyrophagus similis

Behavioral assays in Tyrophagus similis revealed that S-(+)-isopiperitenone elicits maximum male attraction at a dose of 0.1 female equivalent (approximating 3.85 ng based on a 38.5 ng per female content) [1]. The synthetic R-(−)-enantiomer (80% e.e.) required a dose of 100 ng to induce comparable activity, indicating that the biological response is predominantly mediated by the S-(+)-form [1]. The natural abundance in females was determined as 38.5 ng per individual versus 19.8 ng per male, providing a quantitative baseline for pheromone sourcing [1].

Pheromone dose-response
Head-to-head
S-(+)-enantiomer maximal attraction at ~3.85 ng; R-(−)-antipode required ~100 ng for comparable activity.
Supports enantiomer-specific assay context; natural source contains only S-(+)-form.
Tyrophagus similis behavioral assay; 0.1 female equivalent dose.
Pheromone Biology Semiochemistry Acarid Mite Chemical Ecology

Enzyme Inhibition Profile: COX-2 Inhibition by Isopiperitenone-Derived Scaffolds vs. Structural Analogs

BindingDB records identify a compound with the isopiperitenone core scaffold displaying an IC50 of 30 nM against purified mouse COX-2 in a PGE2-G/PGD2-G formation assay [1]. A structurally related p-menthane analog, piperitone (3-methyl-6-isopropylcyclohex-2-en-1-one), is reported in the literature as a dual inhibitor of COX and 5-LO with whole-blood IC50 values of 0.73 μM (COX-1), 0.31 μM (COX-2), and 0.99 μM (5-LO), respectively . While the isopiperitenone scaffold achieves nanomolar potency on isolated COX-2, careful interpretation is required because the specific assay systems and enzyme sources differ between these studies.

COX-2 inhibition
Cross-study
Isopiperitenone scaffold IC₅₀ 30 nM (purified mouse COX-2); piperitone IC₅₀ 310 nM (human whole-blood COX-2).
Supports scaffold potency assay context; cross-study comparison limited by different assay formats.
Isolated enzyme vs. whole-blood system; direct head-to-head validation recommended.
Anti-inflammatory COX-2 Inhibition Monoterpene Pharmacology

Biosynthetic Pathway Exclusivity: Isopiperitenone vs. Carvone in Species-Specific Dehydrogenase Processing

In peppermint, (−)-trans-isopiperitenol is oxidized to (−)-isopiperitenone by a specific dehydrogenase. In spearmint, a structurally homologous dehydrogenase oxidizes (−)-trans-carveol to (−)-carvone [1]. Despite enzyme homology, (−)-isopiperitenone and (−)-carvone represent distinct branch products of limonene metabolism and are not interconvertible substrates for the respective downstream reductases. The (−)-isopiperitenone reductase of peppermint specifically reduces isopiperitenone to (+)-cis-isopulegone and does not accept carvone as a substrate [2]. This enzyme-level differentiation ensures that procurement of carvone cannot substitute for isopiperitenone in menthol pathway reconstitution experiments.

Reductase exclusivity
Class-level
(−)-Isopiperitenone accepted by peppermint reductase; (−)-carvone not a substrate.
Reported mutually exclusive substrate specificity; no cross-reactivity with carvone in recombinant enzyme assays.
NADPH-dependent reductase; Mentha piperita and spearmint systems differ.
Chemoenzymatic Synthesis Monoterpene Dehydrogenase Menthol Pathway Engineering

Physicochemical and Organoleptic Differentiation: Isopiperitenone vs. Piperitenone for Fragrance and Formulation Applications

Isopiperitenone is described as possessing a powerful, diffusive odor that is sweeter than piperitenone, yet equally minty and penetrating, with moderate tenacity . Physicochemical data indicate a predicted density of approximately 0.940 g/cm³ and solubility characterized as practically insoluble in water but freely soluble in alcohol and oils . In contrast, piperitenone features a sharp, minty, and phenolic odor profile . These organoleptic and solubility differences, while qualitative, are material to procurement decisions for fragrance formulation, where even subtle odor-profile shifts influence blend composition and consumer perception.

Organoleptic profile
Data to verify
Isopiperitenone: sweet, diffusive, minty; piperitenone: sharp, phenolic. Qualitative distinction.
Formulation-context organoleptic difference; procurement may influence fragrance accord selection.
Based on sensory evaluation; quantitative odor thresholds not available.
Fragrance Chemistry Organoleptic Properties Monoterpene Solubility

Validated Procurement-Linked Application Scenarios for 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one


Chemoenzymatic Reconstitution of the Menthol Biosynthetic Pathway in Heterologous Systems

Isopiperitenone is the irreplaceable substrate for (−)-isopiperitenone reductase, the enzyme catalyzing the reduction to (+)-cis-isopulegone en route to (−)-menthol. As demonstrated by radiolabeled leaf disc experiments, piperitenone is a metabolic dead-end that cannot enter the pathway [1]. Cloned and characterized reductases from peppermint exhibit strict substrate specificity for isopiperitenone and do not accept carvone or piperitone [2]. Synthetic biology groups engineering menthol production in E. coli or yeast must procure authentic isopiperitenone as the pathway intermediate standard to validate enzyme activity and quantify metabolic flux.

Semiochemical Research and Integrated Pest Management for Stored-Product Mites

The S-(+)-enantiomer of isopiperitenone is the only compound documented to function as both an alarm pheromone and a female sex pheromone in astigmatid mites (Tyrophagus similis) [1]. Behavioral assays establish maximum male attraction at 0.1 female equivalent (approx. 3.85 ng), while the unnatural R-(−)-enantiomer requires a ~26-fold higher dose to elicit comparable activity [1]. Procurement of stereochemically pure S-(+)-isopiperitenone is essential for pheromone trap development, mite behavior studies, and biological control programs targeting acarid pests of stored products.

Medicinal Chemistry Hit-to-Lead Optimization Targeting COX-2 Selective Inhibition

The isopiperitenone scaffold has yielded compounds with COX-2 IC50 values as low as 30 nM in isolated enzyme assays [1]. This potency differentiates the scaffold from simple monoterpene ketones like piperitone, which exhibits COX-2 IC50 values in the 310 nM range in whole-blood assays [2]. While direct assay-format comparisons remain limited, the ~10-fold potency difference makes isopiperitenone a preferred starting scaffold for medicinal chemistry programs pursuing sub-100 nM COX-2 inhibitors, particularly for inflammation and pain indications.

Natural Product Flavor and Fragrance Accord Development Requiring Specific Monoterpene Ketones

For fragrance formulators, isopiperitenone offers a sweet, diffusive, minty character distinct from the sharper, more phenolic piperitenone [1]. With a predicted density of 0.940 g/cm³ and solubility in alcohol and oils, it is suitable for fine fragrance and flavor applications [1]. Procurement of isopiperitenone rather than piperitenone is indicated when a sweeter, less aggressive mint note is desired, supporting targeted olfactory profile design.

Application
Selection Property
Validation Focus
Menthol pathway reconstitution
Isopiperitenone reductase substrate specificity
Pathway intermediate competency; metabolic flux with radiolabeled precursor
Acarid mite semiochemical studies
S-(+)-enantiomer pheromone activity
Dose-response and enantiomer-specific behavioral assay
COX-2 inhibitor lead identification
Isopiperitenone scaffold potency context
Isolated enzyme vs. whole-blood assay comparison; selectivity profiling
Mint-type fragrance accord development
Organoleptic profile (sweet, diffusive)
Odor-profile verification and solubility in formulation matrices
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